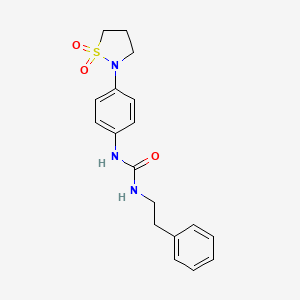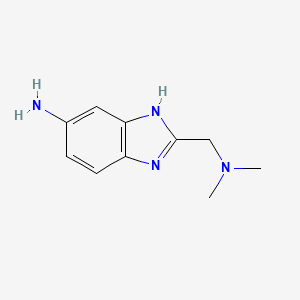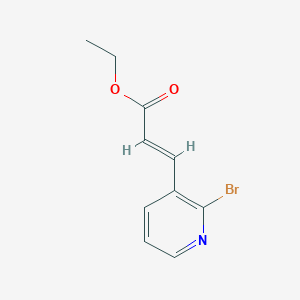![molecular formula C11H8N4O2 B2915849 N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide CAS No. 2034238-27-0](/img/structure/B2915849.png)
N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide” is a complex organic compound. It belongs to the family of N-heterocyclic compounds, which have a high impact in medicinal chemistry . This compound has a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Synthesis Analysis
The synthesis of such compounds has been widely studied. The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .Molecular Structure Analysis
The molecular structure of this compound is complex, containing both pyrazole and pyrimidine rings . The InChI code for a similar compound, (pyrazolo[1,5-a]pyridin-5-ylmethyl)amine, is 1S/C8H9N3/c9-6-7-2-4-11-8(5-7)1-3-10-11/h1-5H,6,9H2 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various steps. The initial condensation proceeds via an addition–elimination mechanism .Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
Pyrazolo[1,5-a]pyridine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, showcasing promising in vitro potency. These derivatives exhibit nanomolar minimum inhibitory concentration (MIC) values against drug-susceptible H37Rv strains and multidrug-resistant (MDR-TB) strains. Their potential as lead compounds for future antitubercular drug discovery has been highlighted due to their significant reduction of bacterial burden in infected mouse models (Tang et al., 2015).
Antifungal and Antibacterial Properties
Studies on pyrazole/isoxazolecarboxamide derivatives have demonstrated their antifungal activity against phytopathogenic fungi, including Pythium ultimum, Botrytis cinerea, and Magnaporthe grisea. The presence of carboxamide and carboxylic groups in certain positions has been crucial for biological activity, indicating these derivatives' potential in combating plant pathogens (Vicentini et al., 2007). Additionally, pyrazolopyridine derivatives have shown moderate to good antibacterial activity against various Gram-positive and Gram-negative bacteria, highlighting their versatility as antimicrobial agents (Panda et al., 2011).
Synthetic Methodologies and Material Science Applications
The development of efficient methods for synthesizing polyfunctional N-heterocycles, including pyrazolo[1,5-a]pyrimidine derivatives, is an important area of research in organic and medicinal chemistry. These derivatives have been studied for their broad spectrum of biological activities and photophysical properties, which are of interest in materials science. The reported regioselective synthesis of these compounds underscores the importance of structural diversity in enhancing biological activity and material properties (Moustafa et al., 2022).
Synthesis of Novel Derivatives and Their Biochemical Impacts
The synthesis of novel pyrazolo[1,5-a]pyrimidines based on 5-aminopyrazoles has been explored, evaluating their antimicrobial activity and minimum inhibitory concentration (MIC) for the most active compounds. Such studies provide insights into the structural requirements for antimicrobial potency and offer a basis for developing new therapeutic agents (Abdallah & Elgemeie, 2022).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its photophysical properties and potential applications in medicinal chemistry . Its great synthetic versatility permits structural modifications throughout its periphery, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Wirkmechanismus
Target of Action
The primary targets of the compound “N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide” are currently unknown. This compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known to have a high impact in medicinal chemistry . .
Mode of Action
It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type), thus bonding the nh2-group of the starting aminopyrazole with the cβ .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines are known to possess significant photophysical properties , suggesting they may interact with light-dependent biochemical pathways
Result of Action
As a member of the pyrazolo[1,5-a]pyrimidines family, it may have potential antitumor and enzymatic inhibitory activity . .
Action Environment
One study suggests that electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors of similar compounds
Eigenschaften
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c16-11(10-2-5-13-17-10)14-8-3-6-15-9(7-8)1-4-12-15/h1-7H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULCRPVHFBCROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2915766.png)

![N-ethyl-1-[4-(pentanoylamino)phenyl]cyclohexanecarboxamide](/img/structure/B2915772.png)




![(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate](/img/structure/B2915778.png)
![[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-methylphenyl)amine](/img/structure/B2915780.png)
![3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2915781.png)


![tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2915786.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2915789.png)
